molecular formula C6H9N3O B2660276 {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol CAS No. 1259056-53-5

{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol

Cat. No.: B2660276
CAS No.: 1259056-53-5
M. Wt: 139.158
InChI Key: SMLUMNDDAXMDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol is a heterocyclic compound that features a fused ring system combining pyrrole and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with triazole-forming agents under controlled temperature and solvent conditions can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halides, alkyl groups, or aryl groups .

Scientific Research Applications

Chemistry

In chemistry, {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential drug candidates .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development .

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may serve as a lead compound for developing new medications targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings .

Mechanism of Action

The mechanism of action of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol
  • {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethanol
  • {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}propanol

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused ring system and functional groups make it a versatile compound for various applications, distinguishing it from similar compounds.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLUMNDDAXMDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.